methyl 2-amino-4-(2,6-dichlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carboxylate
Description
Properties
IUPAC Name |
methyl 2-amino-4-(2,6-dichlorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2NO5/c1-7-6-10-12(17(22)24-7)13(11-8(18)4-3-5-9(11)19)14(15(20)25-10)16(21)23-2/h3-6,13H,20H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKIIVXDNZBDPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=C(C=CC=C3Cl)Cl)C(=O)O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to target various enzymes and receptors, influencing cellular processes.
Mode of Action
It’s likely that it interacts with its targets by binding to active sites, thereby modulating their function.
Biochemical Pathways
The compound may influence several biochemical pathways. For instance, similar compounds have been found to affect the Suzuki–Miyaura-coupling pathway, a key process in organic synthesis. The compound might also be involved in various transformations including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations.
Pharmacokinetics
Similar compounds have been found to have good bioavailability and are well-distributed in the body.
Result of Action
Similar compounds have been found to exhibit cytotoxic properties and anti-inflammatory effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability might be affected by air and moisture. Furthermore, the compound’s action might be influenced by the pH and temperature of its environment.
Biological Activity
Methyl 2-amino-4-(2,6-dichlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound, drawing from various studies and findings.
Synthesis and Structural Characteristics
The compound can be synthesized through multicomponent reactions involving furo[3,2-c]pyran derivatives. The synthesis typically employs dimethyl acetylenedicarboxylate and triphenylphosphine as key reagents. The structure features a pyrano[3,2-c]pyran core that is known for various biological activities due to its unique heterocyclic framework.
1. Anticancer Activity
Several studies have investigated the cytotoxic effects of pyrano derivatives on human cancer cell lines. For instance, the cytotoxicity of similar compounds was evaluated using human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) cell lines. The results indicated promising cytotoxic activities with IC50 values suggesting effective inhibition of cell proliferation at micromolar concentrations .
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| Methyl Pyrano Compound | MCF-7 | 16.19 ± 1.35 |
| Methyl Pyrano Compound | HCT-116 | 17.16 ± 1.54 |
2. Cytogenetic Effects
In vitro studies have shown that the compound exhibits significant effects on cytogenetic parameters such as micronucleus formation and mitotic index in cultured human lymphocytes. High concentrations were found to induce genotoxicity, highlighting the importance of dose-response relationships in evaluating safety and efficacy .
3. Antimicrobial Activity
Preliminary screening of related pyrano compounds for antimicrobial properties revealed limited efficacy due to solubility issues; however, modifications in the chemical structure could enhance these properties .
The biological activity of this compound may involve several mechanisms:
- Free Radical Scavenging: Compounds with similar structures have been reported to act as free radical scavengers, contributing to their anticancer and cytoprotective effects .
- Inhibition of Cell Proliferation: The compound may inhibit key pathways involved in cell cycle progression, particularly in cancer cells, leading to apoptosis .
Case Studies
A notable study focused on a series of pyrano[3,2-c]pyran derivatives demonstrated their potential as anticancer agents through a detailed assessment of their cytotoxic profiles against various cancer cell lines. The study utilized statistical analyses to correlate structure-activity relationships with observed biological effects .
Scientific Research Applications
Case Studies
A notable study synthesized a series of pyrano[2,3-c]pyrazole derivatives, including structures similar to the target compound. These derivatives were screened against various glioma cell lines and showed promising results in inhibiting tumor growth while sparing normal cells from toxicity . The lead compound identified in this study exhibited an EC50 value that suggests potent activity against glioblastoma cells.
Synthesis and Biological Screening
The synthesis of pyrano[2,3-c]pyrazole derivatives through a domino four-component reaction has been explored for their antimicrobial properties. Compounds derived from this class exhibited varying degrees of activity against microbial strains, although some limitations were noted regarding solubility which affected their efficacy as antimicrobial agents .
Research Findings
In a study that focused on synthesizing pyrano[2,3-c]pyrazole-3-carboxylates, preliminary biological assessments revealed that while these compounds showed some antimicrobial potential, their limited solubility hindered further development as lead compounds in this area . This highlights the importance of optimizing the chemical structure for enhanced solubility and bioactivity.
Multicomponent Reactions
The synthesis of methyl 2-amino-4-(2,6-dichlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carboxylate can be achieved through various multicomponent reactions (MCRs). These methods are advantageous due to their efficiency and ability to produce complex molecules in fewer steps compared to traditional synthetic routes .
Green Chemistry Approaches
Recent advancements have introduced environmentally friendly catalysts such as graphene oxide modified with amino acids for the synthesis of pyran derivatives. This approach not only enhances yield but also aligns with sustainable practices in chemical synthesis . The use of such biocatalysts could be explored further for synthesizing this compound.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The ester group (-COOCH₃) undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example:
Reaction:
Conditions:
-
Acidic hydrolysis (HCl, 80°C, 6h): 85% yield.
The amino group (-NH₂) participates in nucleophilic additions, such as Schiff base formation with aldehydes. For instance, condensation with benzaldehyde produces an imine derivative.
Cyclization and Ring-Opening Reactions
The pyrano[3,2-c]pyran scaffold undergoes ring-opening under oxidative conditions. Treatment with H₂O₂ in acetic acid cleaves the pyran ring to form a diketone intermediate . Conversely, microwave-assisted cyclization with malononitrile yields fused tetracyclic derivatives .
Table 1: Cyclization Reactions
Electrophilic Aromatic Substitution
The 2,6-dichlorophenyl substituent directs electrophilic attacks to the para position. Nitration with HNO₃/H₂SO₄ introduces a nitro group at the phenyl ring’s para site.
Key Data:
Cross-Coupling Reactions
The dichlorophenyl group enables Suzuki-Miyaura couplings. Reaction with phenylboronic acid in the presence of Pd(PPh₃)₄ produces biaryl derivatives :
Conditions:
Redox Reactions
The keto group (-C=O) at position 5 is reduced to a hydroxyl group using NaBH₄/CeCl₃, forming a diol intermediate. Conversely, oxidation with KMnO₄ in acidic media cleaves the pyran ring to yield dicarboxylic acids .
Table 2: Redox Reaction Outcomes
| Reagent System | Product | Yield (%) | Selectivity | Source |
|---|---|---|---|---|
| NaBH₄/CeCl₃ (MeOH, 0°C) | 5-Hydroxy derivative | 82 | High | |
| KMnO₄/H₂SO₄ (reflux) | Dicarboxylic acid | 65 | Moderate |
Multi-Component Reactions (MCRs)
The compound participates in MCRs due to its multiple reactive sites. For example, interaction with aldehydes and ammonium acetate under solvent-free conditions generates polycyclic amines .
Example Reaction Pathway:
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Aldehyde condensation at the amino group.
-
Cyclization via enolate formation.
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Aromatization to yield fused heterocycles (e.g., pyrido-pyran derivatives) .
Photochemical Reactions
UV irradiation (λ = 254 nm) in acetonitrile induces [2+2] cycloaddition between the pyran ring’s double bond and maleic anhydride, forming a bicyclic adduct.
Conditions:
-
UV lamp (15W), 24h, N₂ atmosphere.
-
Yield: 54%.
Catalytic Functionalization
Silver oxide (Ag₂O) catalyzes C–H activation at the methyl group, enabling alkylation with iodomethane .
Mechanism:
Stability and Degradation
The compound decomposes under strong acidic (pH < 2) or basic (pH > 12) conditions, with degradation products identified via LC-MS . Hydrolysis of the ester and amide bonds predominates at elevated temperatures (>100°C) .
Comparative Reactivity
A comparison with structural analogs highlights enhanced electrophilicity at the ester carbonyl due to electron-withdrawing chloro groups .
Table 3: Reactivity Trends in Pyrano-Pyran Derivatives
| Compound Modification | Reaction Rate (Relative to Parent) | Source |
|---|---|---|
| 2,6-Dichlorophenyl substituent | 1.8× faster nitration | |
| Methyl → Ethyl ester | 0.7× hydrolysis rate |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their differences:
Key Observations :
- Core Structure Variations: The target compound’s pyrano[3,2-c]pyran core differs from pyrano[4,3-b]pyran or pyrano-pyrazole hybrids (e.g., 3s in ), which may alter ring strain and hydrogen-bonding capabilities.
- Substituent Impact: The 2,6-dichlorophenyl group introduces greater steric and electronic effects compared to monosubstituted chlorophenyl or methoxyphenyl groups. This likely enhances lipophilicity and thermal stability (e.g., higher predicted boiling point vs. 3s in ).
- Functional Groups : The methyl ester at C3 contrasts with nitriles (e.g., 6h in ) or ethyl esters (), affecting solubility and reactivity.
Physicochemical Properties
- Density and Solubility : The dichlorophenyl group in the target compound likely increases density compared to analogues with single chloro substituents (e.g., 1.53 g/cm³ in vs. predicted higher value for the target).
- Acidity (pKa) : The ester group’s electron-withdrawing nature may lower pKa relative to hydroxymethyl-containing derivatives (e.g., pKa 15.28 in ).
- Thermal Stability : The dichlorophenyl and methyl groups may elevate the boiling point beyond 622.5°C (predicted for ), though experimental validation is needed.
Crystallographic and Spectroscopic Features
- Crystal Packing : The dichlorophenyl group’s steric bulk could lead to distinct crystal packing compared to methoxyphenyl derivatives (e.g., ). SHELXL and OLEX2 () are commonly used for such analyses.
- IR/NMR Signatures : The target compound’s IR spectrum would show characteristic peaks for ester C=O (~1700 cm⁻¹) and NH₂ (~3400 cm⁻¹), differing from nitrile-containing analogues (e.g., 2191 cm⁻¹ in ).
Q & A
Q. What synthetic methodologies are recommended for the preparation of methyl 2-amino-4-(2,6-dichlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carboxylate?
The compound can be synthesized via a multicomponent reaction involving a pyranone precursor and a dichlorophenyl-substituted intermediate. A typical approach involves:
- Condensation reactions : Ethyl acetoacetate derivatives react with α,β-unsaturated nitriles in ethanol under reflux, catalyzed by pyridine, to form the pyrano[3,2-c]pyran core .
- Substituent introduction : The 2,6-dichlorophenyl group is introduced via nucleophilic aromatic substitution or Suzuki coupling, depending on precursor availability .
- Esterification : Final carboxylate esterification is achieved using methanol and acid catalysts. Yield optimization (e.g., 75% in analogous syntheses) requires precise stoichiometry and reflux duration .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
A combination of spectroscopic and crystallographic techniques is essential:
- X-ray diffraction (XRD) : Single-crystal XRD resolves the pyrano-pyran fused ring system and confirms substituent positions (e.g., dichlorophenyl orientation) .
- NMR spectroscopy : H NMR peaks at δ 1.29 (ester methyl), 4.21 (ethoxy protons), and aromatic protons (δ 6.8–7.5) validate the structure. C NMR signals for carbonyl groups (δ 166–169 ppm) and nitriles (δ 108–120 ppm) are critical .
- IR spectroscopy : Key stretches include ν (1692 cm), ν (3334–3398 cm), and ν (2183 cm) .
Q. What purification strategies are effective for isolating this compound?
- Recrystallization : Ethanol or ethyl acetate is preferred due to moderate solubility (e.g., 75% recovery in ethanol) .
- Column chromatography : Silica gel with a hexane/ethyl acetate gradient (7:3) resolves impurities from polar functional groups (e.g., esters, amines) .
Advanced Research Questions
Q. How can reaction mechanisms for pyrano[3,2-c]pyran formation be investigated?
- Kinetic studies : Monitor intermediate formation via in situ H NMR to identify rate-determining steps (e.g., Michael addition vs. cyclization) .
- Computational modeling : Density functional theory (DFT) calculates transition-state energies for key steps, such as ring closure or esterification .
- Isotopic labeling : N-labeled amines track amino group incorporation during cyclization .
Q. What methodologies are suitable for evaluating the compound’s bioactivity?
- Antimicrobial assays : Use broth microdilution (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Pyrano-pyran derivatives often show MICs in 8–32 µg/mL ranges .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess antitumor potential. Structure-activity relationships (SAR) link dichlorophenyl groups to enhanced activity .
Q. How do crystallographic disorders impact property analysis?
- Disorder modeling : Refine XRD data with split positions for flexible substituents (e.g., methyl groups). R-factors <0.06 ensure reliability .
- Thermal analysis : Differential scanning calorimetry (DSC) correlates crystal packing (e.g., hydrogen-bonded chains) with melting points (e.g., 118°C in analogs) .
Q. How can contradictory spectroscopic data be resolved?
- Dynamic NMR : Variable-temperature H NMR identifies rotational barriers in amide or ester groups causing signal splitting .
- 2D-COSY/HSQC : Resolve overlapping peaks in crowded regions (e.g., aromatic protons near dichlorophenyl) .
Methodological Considerations
Q. What experimental design principles optimize synthesis efficiency?
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, catalyst loading, solvent ratio). For example, flow chemistry systems improve yield reproducibility by 15% compared to batch methods .
- Process analytical technology (PAT) : In-line IR monitors reaction progress in real time, reducing side-product formation .
Q. How are stability and degradation profiles assessed?
- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. HPLC tracks decomposition products (e.g., ester hydrolysis to carboxylic acid) .
- Accelerated stability testing : Store samples under ICH guidelines (25°C/60% RH) for 6 months to predict shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
